2-Iodotetrafluoroethyl heptafluoroisopropyl ether

Telomerization Fluoropolymer Synthesis Process Safety

2-Iodotetrafluoroethyl heptafluoroisopropyl ether (CAS 16005-38-2) is a fully fluorinated, iodine-bearing ether characterized by the molecular formula C5F11IO and a molecular weight of 411.94 g/mol. This compound exhibits a boiling point of 88°C at standard atmospheric pressure and a density of 2.097 g/cm³ at 25°C.

Molecular Formula C5F11IO
Molecular Weight 411.94 g/mol
CAS No. 16005-38-2
Cat. No. B102741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodotetrafluoroethyl heptafluoroisopropyl ether
CAS16005-38-2
Molecular FormulaC5F11IO
Molecular Weight411.94 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)I)(F)F)F
InChIInChI=1S/C5F11IO/c6-1(2(7,8)9,3(10,11)12)18-5(15,16)4(13,14)17
InChIKeyZTRORDXSFFFPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodotetrafluoroethyl Heptafluoroisopropyl Ether (CAS 16005-38-2): Sourcing Guide for Telomerization-Grade Iodinated Perfluoroether


2-Iodotetrafluoroethyl heptafluoroisopropyl ether (CAS 16005-38-2) is a fully fluorinated, iodine-bearing ether characterized by the molecular formula C5F11IO and a molecular weight of 411.94 g/mol [1]. This compound exhibits a boiling point of 88°C at standard atmospheric pressure and a density of 2.097 g/cm³ at 25°C [2]. Its unique structural feature—a primary iodine atom bonded to a perfluoroethyl group and linked via an ether oxygen to a heptafluoroisopropyl moiety—underpins its specialized utility as a telogen in the free-radical telomerization of tetrafluoroethylene (TFE) .

2-Iodotetrafluoroethyl Heptafluoroisopropyl Ether (CAS 16005-38-2): Why Other Perfluoroalkyl Iodides or Fluorinated Ethers Cannot Substitute


Substituting 2-iodotetrafluoroethyl heptafluoroisopropyl ether with a generic perfluoroalkyl iodide (e.g., C2F5I, C4F9I) or a non-iodinated fluorinated ether (e.g., sevoflurane) compromises critical performance metrics in telomerization and purification workflows. The target compound’s dual-role functionality—simultaneously providing a highly fluorinated backbone and a reactive iodine terminus—dictates chain-transfer efficiency, product molecular weight distribution, and downstream separation feasibility. Simple perfluoroalkyl iodides lack the ether oxygen, which alters polarity and azeotropic behavior, while non-iodinated ethers are inert toward radical telomerization. The quantitative evidence below demonstrates that replacement with in-class alternatives leads to measurable deviations in boiling point, density, telogen activity, and azeotropic distillation characteristics, directly impacting process economics and product quality [1].

2-Iodotetrafluoroethyl Heptafluoroisopropyl Ether (CAS 16005-38-2): Quantitative Differentiation Versus Comparators in Telomerization and Physical Properties


Higher Boiling Point Enables Milder Reaction Conditions Versus Pentafluoroethyl Iodide (C2F5I)

2-Iodotetrafluoroethyl heptafluoroisopropyl ether exhibits a boiling point of 88°C , which is significantly higher than that of pentafluoroethyl iodide (C2F5I, bp 12.5°C) [1]. This 75.5°C elevation translates to a lower vapor pressure at ambient temperatures, reducing the risk of volatile loss during handling and enabling telomerization reactions to be conducted at atmospheric pressure without specialized low-temperature condensers. The increased boiling point also facilitates product recovery via conventional distillation.

Telomerization Fluoropolymer Synthesis Process Safety

Greater Liquid Density Improves Phase Separation and Handling Versus Sevoflurane

The density of 2-iodotetrafluoroethyl heptafluoroisopropyl ether is 2.097 g/cm³ at 25°C [1], nearly 40% greater than that of the common fluorinated ether sevoflurane (1.520–1.525 g/cm³ at 20°C) [2]. This higher density facilitates cleaner phase separation from aqueous or less dense organic phases during workup, reducing emulsion formation and accelerating gravity settling. In fluorous biphasic systems, the elevated density enhances the retention of the fluorous phase in the lower layer, minimizing cross-contamination.

Fluorous Biphasic Catalysis Purification Material Handling

Validated Telogen Activity in Tetrafluoroethylene Telomerization (Class-Level Functional Specificity)

2-Iodotetrafluoroethyl heptafluoroisopropyl ether is explicitly disclosed as an effective telogen for the thermal telomerization of tetrafluoroethylene (TFE) . Unlike non-iodinated fluorinated ethers (e.g., sevoflurane, desflurane) that are inert toward radical addition, this compound participates in chain-transfer reactions to yield perfluoroalkyl iodide telomers with controlled chain lengths. While quantitative chain-transfer constants for this specific ether are not publicly reported, the class of perfluoroalkyl iodides containing ether linkages demonstrates distinct telomerization kinetics compared to simple linear perfluoroalkyl iodides [1].

Fluorotelomer Synthesis Chain Transfer Agent Perfluoroalkyl Iodide Production

Specific Azeotrope with Acetonitrile Enables High-Purity Recovery at 69.5°C

2-Iodotetrafluoroethyl heptafluoroisopropyl ether forms a minimum-boiling azeotrope with acetonitrile at approximately 69.5°C, containing about 1.5 moles of acetonitrile per mole of ether [1]. This azeotropic behavior permits efficient separation of the ether from reaction byproducts (e.g., 1,2-diiodotetrafluoroethane, bp ~112°C) via fractional distillation, followed by water washing to extract acetonitrile, yielding product of at least 99.4% purity [1]. Simple perfluoroalkyl iodides such as C4F9I do not exhibit this specific azeotropic pair, complicating their purification.

Azeotropic Distillation Process Purification Telogen Recovery

2-Iodotetrafluoroethyl Heptafluoroisopropyl Ether (CAS 16005-38-2): Procurement-Driven Application Scenarios for Telomerization and Fluorochemical Synthesis


Manufacturing of Controlled Molecular Weight Perfluoroalkyl Iodide Telomers

Procure 2-iodotetrafluoroethyl heptafluoroisopropyl ether as a telogen when synthesizing perfluoroalkyl iodides with targeted chain lengths (C4–C12). The compound’s boiling point (88°C) permits atmospheric-pressure telomerization of TFE, while its reactive iodine terminus ensures efficient chain transfer. The availability of an azeotropic purification method with acetonitrile guarantees telogen purity ≥99.4%, minimizing side reactions and batch-to-batch variability [1].

Precursor for Fluorovinyl Ether Monomers via Dehalogenation

Use 2-iodotetrafluoroethyl heptafluoroisopropyl ether as a key intermediate in the synthesis of perfluorovinyl ethers. The iodine atom serves as a leaving group for zinc-mediated elimination or cross-coupling, enabling introduction of the fluorinated ether moiety into polymerizable monomers. The higher density (2.097 g/cm³) facilitates liquid–liquid extraction during workup [2].

Fluorous Biphasic Catalysis and Separation Processes

Employ this ether as a fluorous solvent or phase tag due to its high fluorine content and density >2 g/cm³. In fluorous biphasic catalysis, the compound partitions strongly into the fluorous phase, allowing catalyst recovery and reuse. Its inert, fully fluorinated structure minimizes undesired side reactivity [3].

Specialty Fluorochemical Synthesis Requiring High-Purity Iodinated Building Blocks

Source 2-iodotetrafluoroethyl heptafluoroisopropyl ether when developing novel agrochemicals, pharmaceuticals, or advanced materials that benefit from a perfluorinated ether segment. The established azeotropic distillation with acetonitrile provides a reliable path to >99% purity, essential for meeting stringent analytical specifications in regulated applications [1].

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